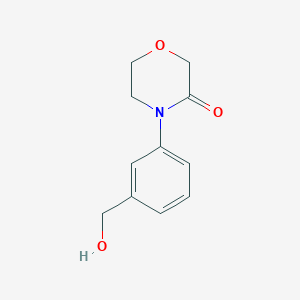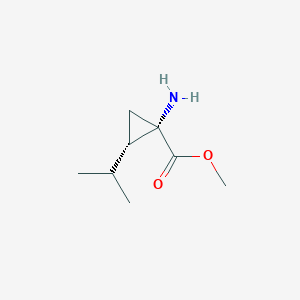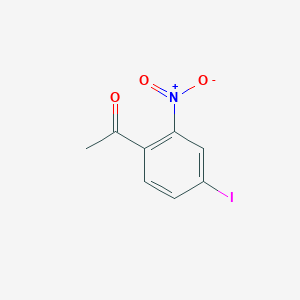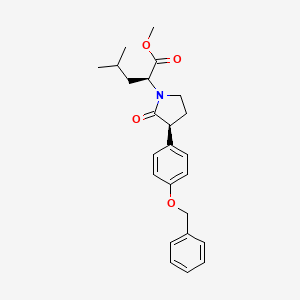
4-(3-(Hydroxymethyl)phenyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Hydroxymethyl)phenyl)morpholin-3-one is an organic compound with the molecular formula C11H13NO3. It is a morpholine derivative, characterized by a morpholin-3-one ring substituted with a hydroxymethyl group on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Hydroxymethyl)phenyl)morpholin-3-one typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with morpholine under specific conditions. One common method includes the use of a catalyst such as trifluoroacetic acid in a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are designed to be eco-friendly, cost-effective, and scalable. Processes often involve the use of readily available starting materials and catalysts that minimize environmental impact. For example, the use of solid-phase synthesis techniques can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Hydroxymethyl)phenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the morpholin-3-one ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-(3-(Carboxyphenyl)morpholin-3-one)
Reduction: 4-(3-(Hydroxymethyl)phenyl)morpholin-3-ol
Substitution: 4-(3-(Bromomethyl)phenyl)morpholin-3-one
Wissenschaftliche Forschungsanwendungen
4-(3-(Hydroxymethyl)phenyl)morpholin-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3-(Hydroxymethyl)phenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(Hydroxymethyl)phenyl)morpholin-3-ol
- 4-(3-(Carboxyphenyl)morpholin-3-one)
- 4-(3-(Bromomethyl)phenyl)morpholin-3-one
Uniqueness
4-(3-(Hydroxymethyl)phenyl)morpholin-3-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxymethyl and morpholin-3-one functionalities. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-[3-(hydroxymethyl)phenyl]morpholin-3-one |
InChI |
InChI=1S/C11H13NO3/c13-7-9-2-1-3-10(6-9)12-4-5-15-8-11(12)14/h1-3,6,13H,4-5,7-8H2 |
InChI-Schlüssel |
YRETVKIVMNCBMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(=O)N1C2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)





![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)
![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)



